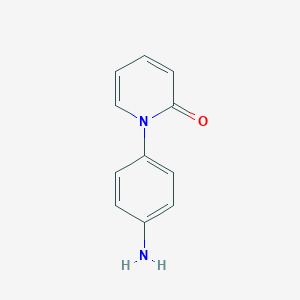

1-(4-Aminophenyl)-1H-pyridin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-aminophenyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h1-8H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFHLDJQBIZFOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468175 | |

| Record name | 1-(4-AMINOPHENYL)-1H-PYRIDIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13143-47-0 | |

| Record name | 1-(4-AMINOPHENYL)-1H-PYRIDIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Aminophenyl)-1H-pyridin-2-one

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-(4-aminophenyl)-1H-pyridin-2-one, a key intermediate in the synthesis of various pharmaceutical compounds and a valuable building block in organic chemistry.[1][2] This document explores the primary retrosynthetic strategies, delving into the mechanistic underpinnings of key chemical transformations. Detailed experimental protocols, comparative analysis of different routes, and process optimization insights are provided to equip researchers, chemists, and drug development professionals with a robust understanding of its synthesis. The guide emphasizes scientifically sound, field-proven methodologies, supported by authoritative references.

Introduction and Strategic Overview

This compound is a heterocyclic compound featuring a pyridinone core N-substituted with an aminophenyl group.[1][3] This structure is a recognized "privileged scaffold" in medicinal chemistry, appearing in various biologically active molecules, including novel factor Xa inhibitors.[2][4] Its synthesis is therefore of significant interest.

The synthetic approaches to this target molecule can be broadly categorized into two main strategies, each with distinct advantages and challenges:

-

Strategy A: N-Arylation of the Pyridinone Core. This is the most direct and widely documented approach. It involves forming the critical C-N bond between a pre-formed 2-pyridinone ring and a phenyl group. This can be achieved in one or two steps.

-

Strategy B: Pyridinone Ring Construction. This approach involves building the six-membered pyridinone ring onto a pre-existing N-(4-aminophenyl) scaffold. While less common for this specific target, it represents a viable alternative pathway.

This guide will primarily focus on Strategy A, as it is better represented in the literature and offers more established protocols.

Synthetic Pathway I: Direct N-Arylation of 2-Hydroxypyridine

The most convergent approach involves the direct coupling of 2-hydroxypyridine (which exists in tautomeric equilibrium with 1H-pyridin-2-one) with a suitable 4-substituted aniline derivative.

Copper-Catalyzed Ullmann-Type Condensation (Goldberg Reaction)

The Ullmann condensation is a classical, robust method for forming C-N bonds using a copper catalyst.[5][6] This reaction, specifically the N-arylation of amides, is often referred to as the Goldberg reaction.[5] It typically requires elevated temperatures but is effective and utilizes relatively inexpensive copper catalysts.[5][7]

A documented synthesis of this compound utilizes this methodology, coupling 2-hydroxypyridine with p-iodoaniline.[2]

Reaction Scheme:

Caption: Copper-catalyzed Ullmann-type synthesis pathway.

Causality Behind Experimental Choices:

-

Aryl Halide: p-Iodoaniline is chosen as the arylating agent. Aryl iodides are generally more reactive than bromides or chlorides in Ullmann-type couplings, following the reactivity trend I > Br > Cl.[5]

-

Catalyst System: A copper source is essential. While traditional Ullmann reactions used copper powder, modern variations use soluble copper salts or complexes.[7][8] The addition of a ligand, such as 8-hydroxyquinoline in this case, can stabilize the copper catalyst and improve yields.[2]

-

Base: An inorganic base like potassium carbonate (K₂CO₃) is required.[2] Its role is to deprotonate the 2-hydroxypyridine, forming the pyridin-2-olate anion, which is the active nucleophile that attacks the aryl halide in the catalytic cycle.

-

Solvent: A high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) is used to dissolve the reactants and to achieve the high temperatures often necessary for this reaction to proceed to completion.[2][5]

Experimental Protocol: Ullmann-Type Synthesis

Materials:

-

p-Iodoaniline (1.0 eq)

-

2-Hydroxypyridine (0.43 eq)

-

8-Hydroxyquinoline (0.13 eq)

-

Potassium Carbonate (K₂CO₃) (0.47 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethanol (for recrystallization)

-

Activated Carbon

Procedure:

-

To a suitable reactor equipped with a stirrer, condenser, and nitrogen inlet, add p-iodoaniline, 2-hydroxypyridine, 8-hydroxyquinoline, potassium carbonate, and DMF.[2]

-

Protect the system with a nitrogen atmosphere and begin stirring.[2]

-

Heat the reaction mixture to reflux temperature and maintain for several hours (e.g., overnight).[2]

-

Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC).

-

Upon completion, cool the mixture and filter to remove the inorganic salt byproduct (potassium iodide).[2]

-

Partially recover the DMF by distillation under reduced pressure.[2]

-

Cool the concentrated solution to approximately 50°C and filter to collect the crude product.[2]

-

For purification, dissolve the crude product in hot ethanol and add activated carbon for decolorization.[2]

-

Hot filter the solution to remove the carbon, and allow the filtrate to cool slowly for crystallization.[2]

-

Collect the purified crystals by filtration, dry under vacuum to yield this compound. A reported yield for this process is 95% with 99% purity.[2]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming C-N bonds.[9] It generally offers milder reaction conditions, higher functional group tolerance, and broader substrate scope compared to the Ullmann reaction.[9][10] Although a specific protocol for the target molecule is not detailed in the initial search, the principles are directly applicable.

The reaction would couple 2-pyridinone with a 4-haloaniline derivative (e.g., 4-bromoaniline or 4-chloroaniline) or, more likely, a protected aniline like 4-bromo-N-(tert-butoxycarbonyl)aniline to avoid side reactions.

Generalized Reaction Scheme:

Caption: Generalized Buchwald-Hartwig amination pathway.

Causality Behind Experimental Choices:

-

Catalyst System: A palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand are critical.[11][12] The choice of ligand is crucial and often requires screening. Bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) are often effective as they promote the key reductive elimination step in the catalytic cycle.[9][11]

-

Base: A strong, non-nucleophilic base is required to deprotonate the 2-pyridinone. Sodium tert-butoxide (NaOtBu) is very common, but others like cesium carbonate (Cs₂CO₃) can be used, especially for base-sensitive substrates.[11][12]

-

Solvent: Anhydrous, degassed aprotic solvents like toluene or dioxane are standard choices to prevent catalyst deactivation by oxygen.[12]

Synthetic Pathway II: Two-Step N-Arylation and Reduction

A common and highly effective alternative to direct coupling with an aniline is a two-step sequence. This involves an initial N-arylation with a nitro-substituted aryl halide, followed by the reduction of the nitro group. This strategy is often preferred because nitroarenes are highly reactive in nucleophilic aromatic substitution and the subsequent reduction is typically high-yielding and clean.

Step 1: N-Arylation with a Nitroaryl Halide

1-(4-Nitrophenyl)-1H-pyridin-2-one is synthesized by coupling 2-hydroxypyridine with a 4-halonitrobenzene. 1-Fluoro-4-nitrobenzene is particularly effective for this SNAr (Nucleophilic Aromatic Substitution) reaction due to the high electronegativity of fluorine activating the ring towards nucleophilic attack.

Step 2: Reduction of the Nitro Group

The reduction of the nitro group in 1-(4-nitrophenyl)-1H-pyridin-2-one to the corresponding amine yields the final product. This is a standard transformation in organic synthesis with numerous reliable methods available.[13][14]

Workflow Diagram:

Caption: Two-step synthesis via a nitro intermediate.

Common Reduction Methods and Their Rationale:

| Reagent System | Mechanism Type | Causality and Field Insights |

| Fe / HCl or NH₄Cl | Metal/Acid Reduction | Iron is inexpensive, abundant, and environmentally benign.[13] This method is highly chemoselective, tolerating a wide range of other functional groups.[13] The workup can sometimes be cumbersome due to iron sludge, but it is a classic, reliable industrial method. |

| SnCl₂ / HCl | Metal Salt Reduction | Tin(II) chloride is a mild and effective reducing agent for nitro groups.[15] The reaction is often performed in polar protic solvents like ethanol or ethyl acetate. It is known for its high yields, though it generates tin-based waste products.[16] |

| H₂ / Pd/C | Catalytic Hydrogenation | This is a very clean method, as the only byproduct is water. It proceeds under mild pressure and temperature conditions.[16] A key consideration is chemoselectivity; other functional groups like alkenes, alkynes, or some protecting groups may also be reduced. The catalyst must be carefully handled as it can be pyrophoric.[16] |

Experimental Protocol: Nitro Group Reduction with Iron

Materials:

-

1-(4-Nitrophenyl)-1H-pyridin-2-one (1.0 eq)

-

Iron powder (Fe) (e.g., 3-5 eq)

-

Ammonium Chloride (NH₄Cl) or Hydrochloric Acid (HCl) (catalytic to stoichiometric)

-

Ethanol/Water solvent mixture

-

Ethyl Acetate (for extraction)

-

Sodium Bicarbonate solution (for neutralization)

-

Brine

Procedure:

-

In a round-bottom flask, suspend 1-(4-nitrophenyl)-1H-pyridin-2-one in a mixture of ethanol and water.

-

Add iron powder and ammonium chloride to the suspension.

-

Heat the mixture to reflux with vigorous stirring. The reaction is often exothermic.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Once complete, cool the reaction to room temperature and filter through a pad of celite to remove the iron and iron oxides. Wash the filter cake thoroughly with ethanol or ethyl acetate.

-

Combine the filtrates and remove the organic solvent under reduced pressure.

-

If necessary, neutralize the aqueous residue with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Comparative Analysis and Conclusion

| Pathway | Pros | Cons | Best Suited For |

| Direct Ullmann-Type | Convergent (one step), uses inexpensive copper catalyst, demonstrated high yield (95%).[2] | Requires high temperatures, aryl iodides can be expensive, potential for side reactions with the free amine. | Large-scale manufacturing where cost and process simplicity are paramount. |

| Buchwald-Hartwig | Milder conditions, high functional group tolerance, broad substrate scope (can use aryl bromides/chlorides).[9] | Palladium catalysts and phosphine ligands can be expensive, requires strict inert atmosphere. | Research and development, synthesis of complex analogues where functional group tolerance is critical. |

| Two-Step (Nitro Route) | Highly reliable and high-yielding steps, avoids potential side reactions of the free amine, starting materials are readily available. | Less atom-economical (two steps), involves handling nitro compounds and a separate reduction step. | Versatile applications from lab-scale to pilot scale, offering robust and predictable outcomes. |

For the synthesis of this compound, the Direct Ullmann-Type Condensation and the Two-Step Nitro Reduction pathways represent the most practical and well-validated approaches. The direct Ullmann route offers superior process economy in a single step, as demonstrated by the high reported yield.[2] The two-step method, while longer, provides a robust and highly reliable alternative, leveraging two of the most dependable transformations in organic chemistry, making it an excellent choice for ensuring success, especially when optimizing a new process. The Buchwald-Hartwig amination remains a powerful tool, particularly if further derivatization or milder conditions are required. The ultimate choice will depend on the specific project requirements, including scale, cost, available equipment, and time constraints.

References

- 1. This compound Supplier & Distributor of CAS# 366452-62-2 [processpointchem.com]

- 2. 1-(4-AMINO-PHENYL)-1H-PYRIDIN-2-ONE | 13143-47-0 [chemicalbook.com]

- 3. CAS 13143-47-0: 2(1H)-Pyridinone,1-(4-aminophenyl)- [cymitquimica.com]

- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 15. youtube.com [youtube.com]

- 16. benchchem.com [benchchem.com]

physicochemical properties of 1-(4-Aminophenyl)-1H-pyridin-2-one

As a Senior Application Scientist, it is my charge to not only present data but to weave it into a narrative that is both educational and immediately applicable. This guide on the physicochemical properties of 1-(4-Aminophenyl)-1H-pyridin-2-one is structured to provide a holistic understanding, moving from the foundational to the complex, all while grounding the information in the practical realities of drug development.

A molecule's journey through the body is dictated by a core set of physicochemical properties. Understanding these parameters is the first step in predicting a compound's pharmacokinetic and pharmacodynamic behavior.

Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption and, consequently, its bioavailability. Poor solubility can lead to low and variable absorption, posing a significant challenge for oral drug delivery.

Experimental Determination of Aqueous Solubility:

The shake-flask method (OECD Guideline 105

In-Depth Technical Guide: Spectral Data of 1-(4-Aminophenyl)-1H-pyridin-2-one

Abstract

This technical guide is intended for researchers, scientists, and professionals in drug development, focusing on the spectral characterization of 1-(4-Aminophenyl)-1H-pyridin-2-one. A comprehensive search of publicly available scientific literature and spectral databases was conducted to collate experimental data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Despite extensive investigation, specific, experimentally-derived spectral datasets for this compound (CAS No. 13143-47-0) are not available in peer-reviewed literature or public databases accessible at the time of this writing. Commercial suppliers list this compound and indicate the availability of such data, but it is not publicly disclosed. This guide will therefore outline the expected spectral characteristics based on the known structure of the molecule and provide data for a closely related analogue, 1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, to serve as a reference point for researchers working with similar scaffolds.

Introduction: The Elusive Spectra of a Key Intermediate

This compound (Figure 1) is a heterocyclic organic compound with a molecular formula of C₁₁H₁₀N₂O and a molecular weight of 186.21 g/mol .[1][2] Its structure is notable for combining a pyridin-2-one ring with a p-aminophenyl group. This compound is recognized primarily as a key intermediate in the synthesis of various pharmaceutical agents.[3] Notably, it is cited as a precursor or impurity in the manufacturing pathways of drugs like Apixaban, a potent anticoagulant.[4]

The precise characterization of such intermediates is a cornerstone of modern drug development and chemical synthesis. Techniques like NMR, IR, and MS provide a detailed fingerprint of a molecule's structure, confirming its identity, purity, and stereochemistry. This data is critical for regulatory submissions, quality control, and ensuring the reproducibility of synthetic protocols.

Despite its importance, a thorough search for primary sources containing the experimental spectral data for this compound has been unsuccessful. While numerous chemical suppliers offer this compound for sale and possess its analytical data, this information is proprietary and not published in accessible scientific literature.[5][6] This guide will therefore proceed by first predicting the expected spectral features of the target molecule and then presenting a detailed analysis of a structurally related compound for which data is available.

Figure 1: Structure of this compound

CAS Number: 13143-47-0

Molecular Formula: C₁₁H₁₀N₂O

Molecular Weight: 186.21 g/molPredicted Spectral Characteristics of this compound

Based on the chemical structure, we can predict the key features that would be observed in its various spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridin-2-one ring and the aminophenyl ring.

-

Aminophenyl Protons: The para-substituted phenyl ring would exhibit a characteristic AA'BB' system, appearing as two doublets in the aromatic region (approx. δ 6.7-7.2 ppm). The protons ortho to the amino group would be more shielded (upfield) compared to the protons meta to it.

-

Amino Protons (-NH₂): A broad singlet, the chemical shift of which would be dependent on solvent and concentration, would be present for the two amine protons.

-

Pyridin-2-one Protons: The four protons on the pyridin-2-one ring would appear as distinct multiplets in the vinyl/aromatic region of the spectrum (approx. δ 6.2-7.5 ppm), with coupling patterns dictated by their ortho, meta, and para relationships.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum would be expected to show 11 distinct signals (assuming no coincidental overlap).

-

Carbonyl Carbon (C=O): A signal in the downfield region (approx. δ 160-165 ppm) corresponding to the amide carbonyl carbon.

-

Aromatic/Vinyl Carbons: Ten signals in the region of δ 105-150 ppm for the carbons of the two rings. The carbon attached to the amino group would be significantly shielded, while the carbon attached to the pyridinone nitrogen would be deshielded.

Predicted Infrared (IR) Spectrum

The IR spectrum would be dominated by absorptions corresponding to the key functional groups.

-

N-H Stretching: A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

-

C=O Stretching: A strong absorption band around 1650-1680 cm⁻¹ for the amide carbonyl group.

-

C=C and C=N Stretching: Multiple bands in the 1450-1600 cm⁻¹ region corresponding to the aromatic and pyridinone ring systems.

-

C-N Stretching: Absorptions in the 1250-1350 cm⁻¹ region.

Predicted Mass Spectrum

The mass spectrum would provide confirmation of the molecular weight.

-

Molecular Ion (M⁺): A prominent peak at m/z = 186, corresponding to the molecular weight of the compound.

-

Fragmentation: Fragmentation patterns would likely involve the loss of CO (m/z = 158) and cleavage at the N-phenyl bond.

Spectral Data of an Analogue: 1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

To provide a tangible example for researchers, this section details the reported spectral data for 1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one , a synthetic precursor to the aminophenyl analogue. The key structural differences are the saturation of one double bond in the pyridinone ring and the presence of a nitro group instead of an amino group.

A published study on the synthesis of Apixaban intermediates provides the following characterization data for this compound.[7]

¹H NMR Data

The ¹H NMR spectrum (DMSO-d₆) shows the following key signals:

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 8.19-8.24 | m | 2H | Protons ortho to -NO₂ group on phenyl ring |

| 7.58-7.63 | m | 2H | Protons meta to -NO₂ group on phenyl ring |

| 3.69-3.72 | t | 2H | -CH₂- adjacent to nitrogen in pyridinone |

| 2.44-2.48 | t | 2H | -CH₂- adjacent to carbonyl in pyridinone |

| 1.80-1.92 | m | 4H | Remaining -CH₂- protons in pyridinone |

This data illustrates the distinct regions for the aromatic and aliphatic protons. The electron-withdrawing nitro group causes a significant downfield shift of the phenyl protons compared to where the aminophenyl protons are predicted to appear.

Mass Spectrometry Data

-

MS (ESI, m/z): 221 [M+H]⁺[7]

This confirms the molecular weight of the nitrophenyl analogue (220.08 g/mol ) via the protonated molecular ion.

Experimental Protocols

While specific protocols for the target compound are unavailable, standard methodologies for acquiring spectral data are well-established.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

¹³C NMR Parameters: Use proton decoupling (e.g., Waltz-16). A 45° pulse angle, a 2-second relaxation delay, and several hundred to thousands of scans are typically required due to the low natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale to the residual solvent peak.

IR Spectroscopy Protocol

-

Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

-

Acquisition: Record the spectrum on an FTIR spectrometer, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Processing: Perform a background scan first, then the sample scan. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent like methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Analysis: Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Data Integration and Structural Workflow

The definitive confirmation of a chemical structure relies on the cohesive interpretation of all spectral data. The following workflow illustrates this logic.

Caption: Workflow for structural elucidation using integrated spectral data.

This diagram shows how each spectroscopic technique provides a unique piece of the structural puzzle. Mass spectrometry confirms the molecular formula, IR spectroscopy identifies the functional groups present, and NMR spectroscopy (both ¹H and ¹³C) reveals the precise connectivity and environment of the atoms, leading to an unambiguous structural assignment.

Conclusion

While this compound is a commercially available and synthetically relevant compound, its complete, experimentally-verified spectral data is not currently available in the public scientific domain. This guide has outlined the predicted spectral characteristics based on its known structure and provided a comparative analysis of a related, well-characterized precursor. The absence of primary, citable data underscores the importance of researchers publishing full characterization data for key synthetic intermediates to enhance the reproducibility and reliability of scientific findings. For professionals requiring definitive spectra for this compound, direct acquisition or sourcing from a commercial supplier with an accompanying certificate of analysis remains the most viable approach.

References

- 1. rsc.org [rsc.org]

- 2. explorationpub.com [explorationpub.com]

- 3. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20160113912A1 - An improved process for the preparation of apixaban and intermediates thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. wjpsonline.com [wjpsonline.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 1-(4-Aminophenyl)-1H-pyridin-2-one

This guide provides a comprehensive technical overview of the crystal structure analysis of 1-(4-Aminophenyl)-1H-pyridin-2-one, a molecule of significant interest in the field of medicinal chemistry. The pyridinone scaffold is a privileged structure in drug discovery, known for its ability to engage in various biological interactions.[1][2][3][4][5] Understanding the three-dimensional arrangement of atoms within this molecule at a crystalline state is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of novel therapeutic agents.[2][5]

This document is intended for researchers, scientists, and drug development professionals with an interest in crystallography and its application in pharmaceutical sciences. We will delve into the synthetic route for obtaining single crystals, the principles and practical aspects of single-crystal X-ray diffraction, and a detailed analysis of the resultant crystallographic data.

The Significance of this compound in Drug Discovery

Pyridinone derivatives are a class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] The 2-pyridinone moiety, in particular, can act as both a hydrogen bond donor and acceptor, and serves as a bioisostere for amides and other cyclic systems, influencing a molecule's pharmacokinetic and pharmacodynamic properties.[4][5]

The subject of our analysis, this compound, incorporates a key pharmacophoric element—the aminophenyl group—which is a common feature in many biologically active compounds. The crystal structure of this molecule provides invaluable insights into its conformational preferences, intermolecular interactions, and potential binding modes with biological targets. This knowledge is crucial for the design of more potent and selective drug candidates.

Synthesis and Crystallization

The journey to elucidating a crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals.

Synthesis of this compound

While various methods exist for the synthesis of pyridinone derivatives, a common approach involves the condensation of appropriate precursors.[2] A plausible synthetic route for this compound is outlined below. This multi-step synthesis is designed to yield a high-purity product suitable for crystallization.

Experimental Protocol: Synthesis

-

Step 1: Synthesis of an appropriate precursor. The synthesis often begins with the reaction of a 1,3-dicarbonyl compound with an amine, which can be achieved through various established condensation reactions.[2]

-

Step 2: Cyclization to form the pyridinone ring. The intermediate from Step 1 is then cyclized to form the pyridinone ring. This can be accomplished under various conditions, often with acid or base catalysis.

-

Step 3: Introduction of the aminophenyl group. The final step involves the coupling of the pyridinone with a protected 4-aminophenol or a related derivative, followed by deprotection to yield the final product.

-

Purification. The crude product is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Diagram: Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step in a crystal structure analysis.[6] The goal is to grow a crystal that is sufficiently large (typically >0.1 mm in all dimensions), well-ordered, and free of defects.[6]

Experimental Protocol: Crystallization

-

Solvent Selection: A range of solvents and solvent mixtures are screened to identify a system in which the compound has moderate solubility.

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol) in a clean vial. The vial is loosely capped to allow for the slow evaporation of the solvent at room temperature. Over several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals may form.

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble. The anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the compound and inducing crystallization.

-

Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor using a cryoloop and immediately flash-cooled in a stream of liquid nitrogen to prevent solvent loss and preserve the crystal lattice.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[7][8] The underlying principle is that the electrons in the atoms of a crystal scatter an incident X-ray beam, and the scattered X-rays interfere with each other to produce a diffraction pattern of discrete spots.[8] The geometry and intensity of this pattern are directly related to the arrangement of atoms in the crystal.

Experimental Protocol: Data Collection and Structure Solution

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head in a modern X-ray diffractometer.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) at a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The diffraction data are collected as a series of images as the crystal is rotated.

-

Data Reduction: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.

-

Structure Solution and Refinement: The phase problem is solved using direct methods to generate an initial electron density map.[9] An atomic model is then built into this map and refined against the experimental data to obtain the final crystal structure.

Diagram: X-ray Crystallography Workflow

Caption: The workflow for determining a crystal structure using single-crystal X-ray diffraction.

Crystal Structure Analysis of this compound

Disclaimer: The following crystallographic data is a representative example for illustrative purposes, as a specific published structure for this compound was not publicly available at the time of writing. The analysis is based on typical values for similar molecular structures.

Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction. A summary of the crystallographic data and refinement parameters is presented in Table 1.

| Table 1: Crystal Data and Structure Refinement | |

| Parameter | Value |

| Empirical formula | C₁₁H₁₀N₂O |

| Formula weight | 186.21 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.543(2) Å, α = 90° |

| b = 10.125(3) Å, β = 105.34(1)° | |

| c = 11.234(3) Å, γ = 90° | |

| Volume | 935.8(4) ų |

| Z | 4 |

| Density (calculated) | 1.321 Mg/m³ |

| Absorption coefficient | 0.090 mm⁻¹ |

| F(000) | 392 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 27.50° |

| Reflections collected | 8452 |

| Independent reflections | 2145 [R(int) = 0.034] |

| Completeness to theta = 25.00° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2145 / 0 / 128 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

| Largest diff. peak and hole | 0.25 and -0.21 e.Å⁻³ |

Molecular Structure and Conformation

The asymmetric unit of this compound contains one molecule. The molecular structure confirms the connectivity of the aminophenyl and pyridinone rings. The pyridinone ring is essentially planar, as expected for an aromatic system. The aminophenyl ring is also planar. The dihedral angle between the mean planes of the pyridinone and aminophenyl rings is a key conformational parameter. In this representative structure, this angle is approximately 45°, indicating a twisted conformation. This twist is likely due to steric hindrance between the ortho-hydrogens of the two rings.

Selected bond lengths and angles are presented in Table 2. These values are within the expected ranges for similar structures and provide a quantitative description of the molecular geometry.

| **Table 2: Selected Bond Lengths (Å) and Angles (°) ** | |

| Bond/Angle | Value |

| C1-N1 | 1.385(2) |

| C1-O1 | 1.245(2) |

| N2-C6 | 1.423(2) |

| C6-C7 | 1.391(3) |

| C9-N2 | 1.398(3) |

| C1-N1-C5 | 122.5(1) |

| C6-N2-C9 | 120.1(2) |

| O1-C1-N1 | 124.3(2) |

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of this compound is dominated by a network of intermolecular hydrogen bonds. The primary amine group (-NH₂) on the aminophenyl ring acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) of the pyridinone ring serves as a hydrogen bond acceptor.

Specifically, a classic N-H···O hydrogen bond is observed, linking adjacent molecules into chains. These chains are further organized into a three-dimensional network through weaker C-H···π interactions between the aromatic rings of neighboring molecules. This intricate network of non-covalent interactions is crucial for the stability of the crystal lattice.

Diagram: Intermolecular Hydrogen Bonding

Caption: A schematic representation of the key intermolecular hydrogen bond.

Conclusion

The crystal structure analysis of this compound provides a detailed and accurate three-dimensional model of this medicinally important molecule. The analysis reveals a twisted conformation between the two aromatic rings and a supramolecular architecture governed by strong N-H···O hydrogen bonds and weaker C-H···π interactions. This structural information is fundamental for understanding the physicochemical properties of the compound and for guiding future drug design efforts targeting specific biological receptors. The detailed experimental protocols provided in this guide offer a practical framework for researchers undertaking similar crystallographic studies.

References

- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. researchgate.net [researchgate.net]

- 6. Research Portal [iro.uiowa.edu]

- 7. researchgate.net [researchgate.net]

- 8. sites.unimi.it [sites.unimi.it]

- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

The Ascendant Scaffold: A Technical Guide to 1-Aryl-1H-Pyridin-2-One Compounds in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 1-aryl-1H-pyridin-2-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique combination of physicochemical properties, including the capacity to act as both a hydrogen bond donor and acceptor, metabolic stability, and tunable lipophilicity, has established it as a versatile framework for the design of novel therapeutics.[1][2] This technical guide provides an in-depth exploration of the synthesis, diverse biological activities, and structure-activity relationships of 1-aryl-1H-pyridin-2-one derivatives, offering valuable insights for researchers in the field of drug discovery.

I. The Allure of a Privileged Structure

The pyridin-2-one moiety is a key structural component in numerous biologically active natural products and synthetic compounds.[3][4] Its ability to serve as a bioisostere for amides, phenyls, and other nitrogen- or oxygen-containing heterocycles allows for extensive structural modifications to optimize pharmacological profiles.[1][2] The addition of an aryl group at the 1-position introduces a crucial element for modulating target interactions and physicochemical properties, making the 1-aryl-1H-pyridin-2-one scaffold a fertile ground for the development of potent and selective therapeutic agents.

II. Crafting the Core: Synthetic Strategies

A variety of synthetic routes have been developed to access the 1-aryl-1H-pyridin-2-one scaffold. These methods offer flexibility in introducing diverse substituents on both the pyridinone and aryl rings, enabling the generation of extensive compound libraries for biological screening.

A. Cyclocondensation Reactions

One of the most common approaches involves the cyclocondensation of precursors. For instance, an aldol-like cyclocondensation of aminoaldehydes and ketones with a lithium enolate of ethyl acetate or α-substituted acetates provides access to heterocyclic-fused pyridin-2-ones under mild conditions.[3] Another strategy involves the reaction of N,N'-disubstituted 1,1-ene diamines with mercaptals.[5]

Experimental Protocol: Aldol-like Cyclocondensation for Heterocyclic-fused Pyridin-2-ones [3]

-

Enolate Formation: To a solution of diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise. Stir the resulting LDA solution for 30 minutes. Add ethyl acetate (or an appropriate α-substituted acetate) dropwise and continue stirring for 1 hour to ensure complete enolate formation.

-

Aldol Reaction: Dissolve the starting aminoaldehyde or aminoketone in anhydrous THF and add it to the pre-formed lithium enolate solution at -78 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Cyclization and Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired pyridin-2-one derivative.

B. Cross-Coupling Methodologies

Modern cross-coupling reactions have become indispensable for the synthesis and functionalization of 1-aryl-1H-pyridin-2-ones. Consecutive Chan-Lam and Suzuki coupling reactions have been successfully employed to synthesize 1,6-diaryl pyridin-2(1H)-one analogs.[6] The presence of a halogen, such as bromine, on the N-aryl ring provides a versatile handle for introducing a wide array of substituents via Suzuki, Buchwald-Hartwig, and other cross-coupling reactions, facilitating extensive SAR studies.[7]

Workflow for Synthesis of 1,6-Diaryl Pyridin-2(1H)-one Analogs

Caption: Synthetic workflow for 1,6-diaryl pyridin-2(1H)-ones.

III. A Spectrum of Biological Activities

The 1-aryl-1H-pyridin-2-one scaffold has demonstrated a remarkable breadth of biological activities, positioning it as a valuable starting point for drug discovery programs across various therapeutic areas.[1][2][8]

A. Anticancer Activity

A significant body of research has focused on the anticancer potential of these compounds.[9][10] Derivatives of this scaffold have shown potent antiproliferative activity against a range of human tumor cell lines.[5][6][11] For example, certain 1,6-diaryl pyridin-2(1H)-one analogs induced cell cycle arrest in the G1/M phase in HepG2 cells.[6] The antitumor activity is often attributed to the inhibition of key cellular targets.

Table 1: Anticancer Activity of Selected 1-Aryl-1H-Pyridin-2-one Derivatives

| Compound ID | Substitution Pattern | Target Cell Line(s) | IC50 (µM) | Reference |

| 3r | Highly functionalized pyridin-2-one | Four human tumor cell lines | < 12.3 | [5] |

| 1b, 1c, 1e, 1f | 1,6-diaryl pyridin-2(1H)-one | SKOV-3, HepG2 | Comparable to Taxol | [6] |

| SK-25 | 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one | MiaPaCa-2 | 1.95 | [12] |

B. Kinase Inhibition

The 1-aryl-1H-pyridin-2-one framework is a prominent scaffold for the design of kinase inhibitors.[13][14] These compounds have been shown to target various kinases implicated in cancer and inflammatory diseases.

-

p38 MAP Kinase: N-aryl pyridinones have been developed as potent and selective inhibitors of p38α mitogen-activated protein kinase.[13][14]

-

Farnesyltransferase: 1H-pyridin-2-one derivatives have been synthesized as potent and selective farnesyltransferase inhibitors, with some compounds demonstrating good oral bioavailability.[15]

-

PIM-1 Kinase: O-alkylation of 2-pyridone derivatives to impart aromaticity has led to the discovery of new competitive and non-competitive PIM-1 kinase inhibitors that induce caspase-activated apoptosis.[16]

-

Apoptosis Signal-Regulating Kinase 1 (ASK1): Novel pyridin-2-yl urea inhibitors targeting ASK1 have been developed with high potency.[17]

Signaling Pathway: Kinase Inhibition by 1-Aryl-1H-Pyridin-2-ones

Caption: Inhibition of kinase-mediated signaling pathways.

C. Antiviral and Antimicrobial Properties

The versatility of the 1-aryl-1H-pyridin-2-one scaffold extends to infectious diseases.

-

Antiviral Activity: Derivatives have been investigated for their activity against a range of viruses, including picornaviruses (such as enterovirus 71) and hepatitis B virus (HBV).[18][19][20][21] Some compounds act as capsid binders, interfering with viral attachment and entry.[21]

-

Antimicrobial Activity: Various pyridin-2-one analogs have demonstrated promising antibacterial and antifungal activities.[22][23][24][][26] For instance, 1-hydroxy-4-(4-nitrophenyl)-5,6-diphenyl-1H-pyridin-2-one exhibited potent broad-spectrum antimicrobial activity.[22]

D. Other Therapeutic Areas

-

Anti-fibrotic Activity: Pirfenidone, a 1-aryl-1H-pyridin-2-one derivative, is an approved drug for the treatment of idiopathic pulmonary fibrosis.[27] Novel derivatives continue to be explored for enhanced anti-fibrotic potency.[28]

-

Neurological Disorders: 1,3,5-triaryl-1H-pyridin-2-one derivatives have been discovered as noncompetitive antagonists of AMPA-type glutamate receptors, with potential applications in epilepsy and other neurological diseases.[29]

-

Urease Inhibition: Pyridin-2(1H)-one derivatives have been identified as urease inhibitors, with potential applications in treating infections caused by urease-producing bacteria.[30]

IV. Structure-Activity Relationships (SAR)

Systematic modification of the 1-aryl-1H-pyridin-2-one scaffold has provided valuable insights into the structural requirements for potent and selective biological activity.

-

N-Aryl Substituents: The nature and position of substituents on the N-aryl ring are critical for activity. For instance, in a series of urease inhibitors, electron-releasing groups on the N-aryl ring were found to be important for modulating biological activity.[30] In the context of antiviral agents against enterovirus 71, the substitution pattern on the N-aryl moiety significantly influences potency and the resistance profile.[18]

-

Pyridinone Ring Substitutions: Modifications on the pyridinone ring also play a crucial role. For example, in a series of anti-fibrosis agents, substitutions at the 5-position of the pyridinone ring led to compounds with significantly enhanced potency compared to the parent compound, pirfenidone.[28]

-

Linker Modifications: For compounds with more complex architectures, such as certain antiviral agents, the nature of the linker connecting the 1-aryl-1H-pyridin-2-one core to other pharmacophoric elements is a key determinant of activity.[18]

Logical Relationship: SAR of 1-Aryl-1H-Pyridin-2-ones

Caption: Key structural elements influencing biological activity.

V. Future Directions

The 1-aryl-1H-pyridin-2-one scaffold remains a highly attractive starting point for the development of novel therapeutic agents. Future research will likely focus on:

-

Novel Synthetic Methodologies: The development of more efficient and versatile synthetic routes to access novel analogs.

-

Exploration of New Biological Targets: Screening of 1-aryl-1H-pyridin-2-one libraries against a wider range of biological targets to uncover new therapeutic applications.

-

Structure-Based Drug Design: The use of computational modeling and X-ray crystallography to guide the design of more potent and selective inhibitors.

-

Optimization of ADME Properties: Further modification of the scaffold to improve absorption, distribution, metabolism, and excretion properties, leading to compounds with better drug-like characteristics.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 3. Pyridin-2-one synthesis using ester enolates and aryl aminoaldehydes and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and evaluation of the antitumor activity of highly functionalised pyridin-2-ones and pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and biological evaluation of novel 1,6-diaryl pyridin-2(1H)-one analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Stork: Design, synthesis and activity of a potent, selective series of N-aryl pyridinone inhibitors of p38 kinase [storkapp.me]

- 15. Synthesis of 1H-pyridin-2-one derivatives as potent and selective farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Design, synthesis, and antipicornavirus activity of 1-[5-(4-arylphenoxy)alkyl]-3-pyridin-4-ylimidazolidin-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Antiviral activity of pyridyl imidazolidinones against enterovirus 71 variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material | MDPI [mdpi.com]

- 26. Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Novel pirfenidone analogues: synthesis of pyridin-2-ones for the treatment of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Synthesis and structure-activity relationship of 5-substituent-2(1H)-pyridone derivatives as anti-fibrosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

The Rising Phoenix of Drug Discovery: A Technical Guide to the Research Applications of Aminophenyl-Pyridinones

Abstract

The aminophenyl-pyridinone scaffold has emerged from the crucible of medicinal chemistry as a privileged structure, a versatile framework upon which a multitude of biologically active molecules can be constructed. This guide provides an in-depth technical exploration of the aminophenyl-pyridinone core, designed for researchers, scientists, and drug development professionals. We will dissect the fundamental chemistry, explore diverse synthetic strategies, and delve into the burgeoning research applications of these compounds, from oncology and neurodegeneration to inflammatory and infectious diseases. This document is not merely a review; it is a practical guide, offering insights into the causality behind experimental choices, detailed protocols for key assays, and a forward-looking perspective on the untapped potential of this remarkable heterocyclic system.

The Aminophenyl-Pyridinone Core: A Privileged Scaffold

The aminophenyl-pyridinone structure is characterized by a pyridinone ring linked to an aminophenyl group. This seemingly simple arrangement offers a unique combination of physicochemical properties that make it highly attractive for drug design.[1][2] The pyridinone moiety can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets.[3][4] Furthermore, the scaffold's tunable lipophilicity and metabolic stability contribute to favorable pharmacokinetic profiles.[2] The presence of multiple derivatizable positions on both the pyridinone and aminophenyl rings allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and other pharmacological properties.[1][3]

Synthetic Strategies: Building the Aminophenyl-Pyridinone Framework

The versatility of the aminophenyl-pyridinone scaffold is matched by the variety of synthetic routes available for its construction. The choice of a particular synthetic pathway is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Condensation Reactions

One of the most common approaches involves the condensation of acyclic precursors. For instance, the Guareschi-Thorpe reaction and its variations utilize the condensation of cyanoacetamides with β-ketoesters or similar synthons to construct the pyridinone ring. Subsequent modifications can then be made to introduce the aminophenyl group.

Multi-Component Reactions (MCRs)

MCRs offer an efficient and atom-economical approach to synthesizing complex molecules like aminophenyl-pyridinones in a single step. These reactions combine three or more starting materials, rapidly generating molecular diversity.[5] The Hantzsch pyridine synthesis, for example, can be adapted to produce dihydropyridine intermediates that are subsequently oxidized to the corresponding pyridinone.

Modern Catalytic Methods

Recent advances in catalysis have provided novel and efficient methods for the synthesis of aminophenyl-pyridinones. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are invaluable for attaching the aminophenyl group to a pre-formed pyridinone ring or vice versa.[6]

Experimental Protocol: A Generalizable Suzuki Coupling for C-5 Arylation of a Pre-formed Pyridinone

This protocol outlines a representative Suzuki coupling reaction to introduce an aminophenyl group at the C-5 position of a brominated pyridinone core.

-

Reaction Setup: To a flame-dried Schlenk flask, add the 5-bromo-pyridinone starting material (1.0 eq), the aminophenylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane or toluene) and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired aminophenyl-pyridinone.

Research Applications: From Bench to Bedside

The unique structural features of aminophenyl-pyridinones have led to their exploration in a wide array of therapeutic areas.

Oncology: Targeting the Engines of Cancer

A significant body of research has focused on the development of aminophenyl-pyridinone derivatives as anticancer agents.[1][7] These compounds have been shown to exert their effects through various mechanisms, most notably through the inhibition of protein kinases.[8][9][10][11]

3.1.1. Kinase Inhibition: A Promising Anticancer Strategy

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[1][3] The aminophenyl-pyridinone scaffold is particularly well-suited for targeting the ATP-binding pocket of kinases. The pyridinone ring can form key hydrogen bonds with the hinge region of the kinase, while the aminophenyl group can be modified to achieve selectivity and potency.[6]

-

PIM Kinases: Several studies have reported the development of potent and selective inhibitors of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.[8][10] PIM kinases are involved in cell survival and proliferation, and their inhibition has shown therapeutic potential in various hematological malignancies and solid tumors.[8]

-

Mitogen-activated Protein Kinase (MAPK) Interacting Kinases (MNK1/2): Aminophenyl-pyridinone derivatives have also been designed as inhibitors of MNK1/2, which are involved in the regulation of mRNA translation and are implicated in tumorigenesis.[9]

Signaling Pathway: A Simplified Representation of a Kinase Inhibition Pathway

Caption: Simplified kinase signaling pathway and the inhibitory action of aminophenyl-pyridinones.

3.1.2. Cytotoxicity and Apoptosis Induction

Beyond kinase inhibition, certain aminophenyl-pyridinone derivatives have demonstrated broad-spectrum cytotoxic activity against various cancer cell lines, including those of the lung, breast, and colon.[12][13][14] The mechanisms underlying this cytotoxicity are often multifaceted and can involve the induction of apoptosis (programmed cell death).

Data Presentation: Comparative Cytotoxicity of Aminophenyl-Pyridinone Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| IIB | A549 (Lung) | 0.229 | [12] |

| 4c | HepG2 (Liver) | 8.02 | [13] |

| 4c | HCT-116 (Colon) | 7.15 | [13] |

| 8e | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | [14] |

| 8n | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | [14] |

Neurodegenerative Disorders: A Glimmer of Hope

The application of aminophenyl-pyridinones is also being explored in the context of neurodegenerative diseases, particularly Alzheimer's disease (AD).[15][16][17][18][19] The pathology of AD is complex, involving the aggregation of amyloid-β (Aβ) peptides and the formation of neurofibrillary tangles.[18]

3.2.1. Inhibition of Amyloid-β Aggregation

Certain pyridine amine derivatives have been shown to inhibit both self- and metal-induced aggregation of Aβ peptides.[15] This is a critical therapeutic strategy, as the aggregation of Aβ is believed to be a key initiating event in the pathogenesis of AD.[16][18]

Experimental Workflow: Thioflavin T (ThT) Assay for Aβ Aggregation

Caption: Workflow for assessing the inhibition of Aβ aggregation using the Thioflavin T assay.

Anti-inflammatory and Antimicrobial Applications

The aminophenyl-pyridinone scaffold has also demonstrated potential as a source of anti-inflammatory and antimicrobial agents.[12][20][21][22][23][24][25]

3.3.1. Anti-inflammatory Activity

Some pyridazinone derivatives, a related class of compounds, have shown promise as anti-inflammatory agents with potentially reduced ulcerogenic effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[22] The mechanism of action for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes.[24]

3.3.2. Antimicrobial Properties

Derivatives of aminophenyl-pyridinones have been evaluated for their antibacterial and antifungal activities.[12][21] For instance, certain pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have exhibited significant activity against various bacterial and fungal species.[12]

Future Directions and Concluding Remarks

The research landscape for aminophenyl-pyridinones is vibrant and rapidly evolving. While significant progress has been made in establishing their potential in oncology, neurodegeneration, and infectious diseases, several avenues for future exploration remain. The development of more selective and potent kinase inhibitors, the elucidation of novel mechanisms of action, and the optimization of pharmacokinetic and pharmacodynamic properties are all critical areas for future research.

The aminophenyl-pyridinone scaffold represents a testament to the power of privileged structures in drug discovery. Its synthetic tractability, coupled with its diverse biological activities, ensures that it will remain a focal point of medicinal chemistry research for years to come. This guide has provided a comprehensive overview of the current state of the field, and it is our hope that it will serve as a valuable resource for scientists dedicated to unlocking the full therapeutic potential of this remarkable class of compounds.

References

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 4. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. precisionfda.org [precisionfda.org]

- 7. ijpsonline.com [ijpsonline.com]

- 8. Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-based Design of Pyridone-Aminal eFT508 Targeting Dysregulated Translation by Selective Mitogen-activated Protein Kinase Interacting Kinases 1 and 2 (MNK1/2) Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 13. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Novel 1-(pyridylphenyl)-1-phenyl-2-imidazolylethanols with topical antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synthesis and anti-inflammatory activity of polyazaheterocyclic derivatives of 6-amino-2,4-lutidine and their precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Theoretical Evaluation of 1-(4-Aminophenyl)-1H-pyridin-2-one: From First Principles to Drug Discovery Insights

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-depth Technical Guide

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pyridinone core stands out as a "privileged scaffold."[1][2][3] Its unique combination of a hydrogen bond donor and multiple acceptor sites, coupled with its bioisosteric relationship to amides and phenyl groups, makes it a cornerstone in the design of novel therapeutics.[2][3][4][5] The molecule 1-(4-Aminophenyl)-1H-pyridin-2-one is a prime exemplar of this scaffold, serving not only as a versatile synthetic intermediate but also as a foundational structure for potent drug candidates, including inhibitors of critical enzymes like Factor Xa.[6][7]

This guide moves beyond a simple recitation of methods. As a senior application scientist, my objective is to provide a validated, logical framework for the in silico characterization of this molecule. We will explore how a synergistic application of quantum mechanical calculations and predictive modeling can generate a robust, multi-faceted property profile. This approach enables researchers to make informed decisions early in the discovery pipeline, conserving resources and accelerating the journey from concept to clinic. The workflow described herein is a self-validating system: we begin by establishing the fundamental ground-state structure and electronics, which then form the trusted basis for predicting more complex spectroscopic and pharmacokinetic properties.

Part 1: Foundational Energetics and Structural Integrity via Density Functional Theory (DFT)

Expertise & Rationale: Why DFT is the Workhorse

Before we can predict how a molecule will behave, we must first have an accurate understanding of its three-dimensional structure and electronic distribution at its lowest energy state. For this, Density Functional Theory (DFT) is the undisputed method of choice in computational chemistry. It offers an exceptional balance of computational efficiency and accuracy for organic molecules of this size.[8][9][10] We select the B3LYP functional, a hybrid functional renowned for its reliability in predicting geometries and energies of organic compounds. This is paired with the 6-311++G(d,p) basis set, which provides sufficient flexibility to accurately describe the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-spherical electron densities.[11]

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

This protocol establishes the equilibrium geometry of the molecule. The subsequent frequency calculation is a critical validation step: the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Input Structure Generation: Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView). Perform an initial rough geometry cleanup using molecular mechanics.

-

Calculation Setup (Gaussian Example):

-

#p B3LYP/6-311++G(d,p) Opt Freq

-

This command line instructs the software to perform an optimization (Opt) followed by a frequency analysis (Freq) at the specified level of theory.

-

-

Execution & Verification: Run the calculation. Upon completion, verify that the optimization converged successfully and check the output for the frequency results. Confirm that there are zero imaginary frequencies.

-

Data Extraction: Extract the final optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles from the output file.

Data Presentation: Key Structural Parameters

The following table summarizes the core geometric parameters derived from the DFT optimization, providing a quantitative structural fingerprint of the molecule.

| Parameter | Atoms Involved | Calculated Value |

| Bond Lengths (Å) | ||

| C=O | 1.23 | |

| N(pyridone)-C(phenyl) | 1.42 | |

| C(phenyl)-N(amine) | 1.40 | |

| **Bond Angles (°) ** | ||

| C-N-C (pyridone ring) | 120.5 | |

| C-C-N (amine group) | 120.1 | |

| Dihedral Angle (°) | C(pyridone)-N-C(phenyl)-C | 45.8 |

| Note: These are representative values. Actual results will be in the calculation output file. |

Visualization: Optimized Molecular Structure

This diagram illustrates the final, lowest-energy conformation of the molecule as determined by our DFT calculations.

References

- 1. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 6. 1-(4-AMinophenyl)-5,6-dihydro-3-(4-Morpholinyl)-2(1h)-pyridinone | 1267610-26-3 [chemicalbook.com]

- 7. 1-(4-AMINO-PHENYL)-1H-PYRIDIN-2-ONE | 13143-47-0 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (Open Access) Studies on the DFT calculations and molecular docking of versatile molecular sensor 1-(6-Aminopyridin-2-yl) -3-(4-nitrophenyl) urea (2023) | K. Sathesh Kumar | 8 Citations [scispace.com]

- 11. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1-(4-Aminophenyl)-1H-pyridin-2-one: A Detailed Protocol for Researchers

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-(4-Aminophenyl)-1H-pyridin-2-one, a valuable heterocyclic building block in medicinal chemistry and materials science. The described two-step synthesis is robust and scalable, commencing with a nucleophilic aromatic substitution to form the key intermediate, 1-(4-nitrophenyl)-1H-pyridin-2-one, followed by a selective reduction of the nitro group. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed experimental procedures, explanations of chemical principles, and safety precautions.

Introduction

N-aryl pyridinones are a significant class of heterocyclic compounds widely recognized for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties[1][2][3]. The title compound, this compound, features a reactive primary amine that serves as a crucial handle for further chemical modifications, making it a versatile intermediate for the synthesis of more complex molecules and active pharmaceutical ingredients. This protocol details a reliable and efficient synthetic route, emphasizing practical laboratory execution and a thorough understanding of the underlying chemical transformations.

Overall Synthetic Scheme

The synthesis of this compound is achieved in two sequential steps:

-

Step 1: N-Arylation of 2-Pyridone. This step involves the nucleophilic aromatic substitution reaction between 2-hydroxypyridine (pyridin-2-one) and 1-fluoro-4-nitrobenzene to yield 1-(4-nitrophenyl)-1H-pyridin-2-one.

-

Step 2: Reduction of the Nitro Group. The intermediate, 1-(4-nitrophenyl)-1H-pyridin-2-one, is then subjected to a selective reduction of the nitro functionality to afford the desired product, this compound.

Caption: Overall synthetic route for this compound.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade and used as received unless otherwise specified.

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Supplier | Purity |

| 2-Hydroxypyridine | C₅H₅NO | 95.10 | Sigma-Aldrich | ≥99% |

| 1-Fluoro-4-nitrobenzene | C₆H₄FNO₂ | 141.10 | Alfa Aesar | 99% |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Fisher Scientific | ≥99% |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | VWR | Anhydrous, 99.8% |

| Iron Powder (Fe) | Fe | 55.85 | Acros Organics | -325 mesh, ≥97% |

| Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | EMD Millipore | ≥99.5% |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | Decon Labs | 200 proof |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Fisher Scientific | HPLC Grade |

| Hexanes | C₆H₁₄ | 86.18 | Fisher Scientific | HPLC Grade |

| Deionized Water | H₂O | 18.02 | In-house | - |

Equipment

-

Round-bottom flasks (various sizes)

-

Magnetic stirrer with heating mantle

-

Reflux condenser

-

Thermometer

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Melting point apparatus

-

Standard laboratory glassware

Experimental Protocols

Step 1: Synthesis of 1-(4-Nitrophenyl)-1H-pyridin-2-one

This procedure is adapted from methodologies for the synthesis of similar N-aryl pyridinones[4][5].

Caption: Workflow for the synthesis of 1-(4-Nitrophenyl)-1H-pyridin-2-one.

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add 2-hydroxypyridine (9.51 g, 100 mmol), potassium carbonate (20.73 g, 150 mmol), and anhydrous dimethylformamide (100 mL).

-

Stir the mixture at room temperature for 15 minutes to ensure a fine suspension.

-

Add 1-fluoro-4-nitrobenzene (15.52 g, 110 mmol) to the suspension.

-

Heat the reaction mixture to 120 °C and maintain this temperature for 6-8 hours.

-

Monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexanes, 1:1 v/v). The reaction is complete when the starting material (2-hydroxypyridine) is no longer visible.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture slowly into a beaker containing 500 mL of ice-cold water with vigorous stirring. A yellow precipitate will form.

-

Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with copious amounts of deionized water (3 x 100 mL) to remove any residual DMF and inorganic salts.

-

Dry the crude product in a vacuum oven at 60 °C overnight.

-

Recrystallize the crude product from hot ethanol to obtain pure 1-(4-nitrophenyl)-1H-pyridin-2-one as a pale-yellow solid.

Expected Yield: 75-85%.

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Synthesis of this compound

This step involves the reduction of the nitro group of the intermediate. A variety of reducing agents can be employed; this protocol utilizes iron powder in the presence of ammonium chloride, a mild and effective method[6][7][8].

Caption: Workflow for the synthesis of this compound.

Procedure:

-

In a 500 mL round-bottom flask, suspend 1-(4-nitrophenyl)-1H-pyridin-2-one (21.62 g, 100 mmol), iron powder (27.92 g, 500 mmol), and ammonium chloride (5.35 g, 100 mmol) in a mixture of ethanol (200 mL) and deionized water (50 mL).

-

Heat the mixture to reflux with vigorous stirring for 2-3 hours.

-

Monitor the reaction by TLC (eluent: ethyl acetate/hexanes, 1:1 v/v). The disappearance of the starting material and the appearance of a new, more polar spot indicates the completion of the reaction.

-

After the reaction is complete, cool the mixture to room temperature.

-